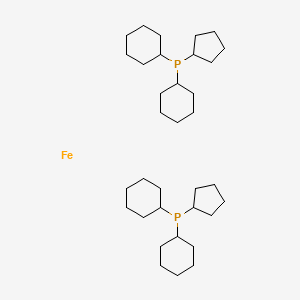

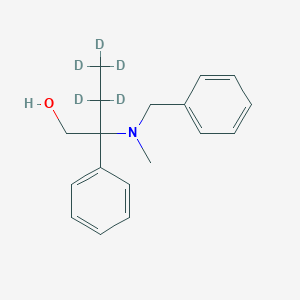

![molecular formula C₁₉H₂₅Cl₃N₂O B1147254 2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol CAS No. 728948-88-7](/img/structure/B1147254.png)

2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol

Overview

Description

2-(4-[(R)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl)ethanol, also known as 4-chloro-2-(phenylmethyl)-1-piperazineethanol or 4-chloro-2-phenylpiperazine, is an organic compound derived from piperazine. It is a colorless, hygroscopic solid that is soluble in water, ethanol, and other organic solvents. This compound has a range of applications in the scientific research field, including synthesis methods, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis Techniques : The compound was successfully synthesized from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, with optimized technological parameters such as raw material ratio, reaction time, and temperature, achieving an 88.5% yield (Wang Jin-peng, 2013).

Antitumor Properties : A study highlighted the synthesis of tertiary amino alcohols of the piperazine series, including derivatives of this compound, and their potential antitumor effects, especially in DNA methylation processes in vitro (N. Hakobyan et al., 2020).

Pharmaceutical Applications : A new manufacturing procedure for cetirizine dihydrochloride using 2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol as an intermediate was elaborated, demonstrating its relevance in pharmaceutical synthesis (J. Reiter et al., 2012).

Potential Antifungal Compound : The compound has been identified as a component in a novel potential antifungal compound of the 1,2,4-triazole class, with its solubility and partitioning processes in biologically relevant solvents being a focus of study (T. Volkova et al., 2020).

Antibacterial and Antifungal Activities : Another study synthesized azole-containing piperazine derivatives, including this compound, and evaluated their antibacterial, antifungal, and cytotoxic activities, with some compounds showing significant efficacy (Lin-Ling Gan et al., 2010).

Chemical Characterization : Various studies have focused on the chemical synthesis and characterization of this compound and its derivatives, exploring their structure and potential applications in different fields, including medicinal chemistry (M. Wujec & R. Typek, 2023).

Mechanism of Action

Target of Action

The compound 2-{4-[®-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol is related to Cetirizine , a well-known antihistamine. Therefore, it’s likely that this compound also targets the H1 histamine receptor , which plays a crucial role in allergic reactions.

Mode of Action

As an antihistamine, the compound likely works by blocking the H1 receptor . This prevents histamine, a compound released by cells in response to allergic and inflammatory reactions, from binding to these receptors and causing symptoms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine signaling pathway . By blocking the H1 receptor, the compound prevents the downstream effects of histamine binding, such as vasodilation, bronchoconstriction, and increased vascular permeability .

Pharmacokinetics

Related compounds like cetirizine are known to be well-absorbed orally, metabolized in the liver, and excreted in urine and feces . The compound’s ADME properties and their impact on bioavailability would need further investigation.

Result of Action

The primary result of the compound’s action is the reduction of allergic symptoms . By blocking the H1 receptor, the compound prevents histamine from exerting its effects, thereby reducing symptoms such as itching, redness, swelling, and bronchoconstriction .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other drugs could affect its metabolism and excretion. Additionally, individual factors such as age, health status, and genetic variations in drug-metabolizing enzymes could also influence its action .

Properties

IUPAC Name |

2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-12-10-21(11-13-22)14-15-23/h1-9,19,23H,10-15H2/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQSBXXYLQGZBR-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCO)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651150 | |

| Record name | 2-{4-[(R)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705289-61-8, 728948-88-7 | |

| Record name | 4-((R)-(4-Chlorophenyl)phenylmethyl)-1-piperazineethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0705289618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{4-[(R)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((R)-(4-CHLOROPHENYL)PHENYLMETHYL)-1-PIPERAZINEETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MUQ2LJ1P5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

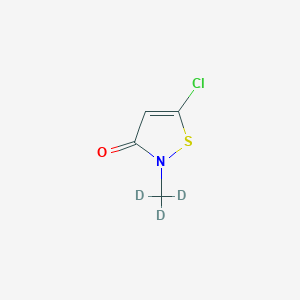

![2-[2-(4-Fluorophenyl)ethoxy]adenosine](/img/structure/B1147182.png)

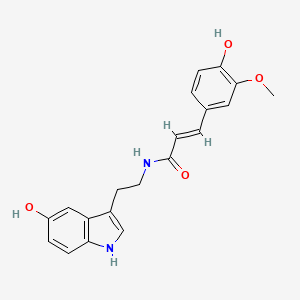

![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)

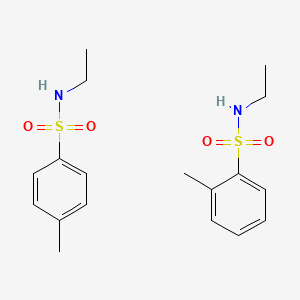

![N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-17-yl)ethyl]propan-1-amine](/img/structure/B1147191.png)